methyl 2-bromo-3-ethoxy-3-methylbutanoate
CAS No.: 2703775-18-0
Cat. No.: VC11553802
Molecular Formula: C8H15BrO3
Molecular Weight: 239.11 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2703775-18-0 |
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Molecular Formula | C8H15BrO3 |
Molecular Weight | 239.11 g/mol |
IUPAC Name | methyl 2-bromo-3-ethoxy-3-methylbutanoate |
Standard InChI | InChI=1S/C8H15BrO3/c1-5-12-8(2,3)6(9)7(10)11-4/h6H,5H2,1-4H3 |
Standard InChI Key | GYZXVGCZIJAWOS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(C)(C)C(C(=O)OC)Br |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-bromo-3-ethoxy-3-methylbutanoate (C<sub>8</sub>H<sub>15</sub>BrO<sub>3</sub>) belongs to the class of α-bromo esters, which are pivotal intermediates in organic synthesis. Its structure features:
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A bromine atom at the second carbon of the butanoate backbone.
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Ethoxy and methyl groups at the third carbon, creating a sterically hindered tertiary center.
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A methyl ester terminus, enhancing solubility in nonpolar solvents.
Table 1: Theoretical Physical Properties of Methyl 2-Bromo-3-Ethoxy-3-Methylbutanoate
The bromine atom’s electronegativity and the ester’s electron-withdrawing nature render this compound highly reactive toward nucleophilic substitution (S<sub>N</sub>2) and elimination (E2) reactions .
Synthetic Pathways and Optimization Strategies
Bromination of Methyl 3-Ethoxy-3-Methylbutanoate
The most plausible route involves brominating methyl 3-ethoxy-3-methylbutanoate using N-bromosuccinimide (NBS) under radical-initiated conditions. This method selectively substitutes hydrogen at the α-position due to the stability of the resulting radical intermediate.
Reaction Conditions:
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Solvent: Carbon tetrachloride (CCl<sub>4</sub>) or dichloromethane (DCM).
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Catalyst: Azobisisobutyronitrile (AIBN) or light irradiation.
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Temperature: 60–80 °C.
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Yield: ~70–85% (estimated from analogous reactions).
Alternative Pathway: Nucleophilic Substitution
A two-step synthesis could involve:
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Ethoxylation: Reacting methyl 2-bromo-3-methylbut-2-enoate with ethanol in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to introduce the ethoxy group.
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Bromination: Treating the intermediate with HBr or PBr<sub>3</sub> to install the bromine atom .
Challenges:
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Steric hindrance from the methyl and ethoxy groups may reduce reaction rates.
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Competing elimination reactions necessitate precise temperature control (0–10 °C) .
Physicochemical Properties and Reactivity
Thermal Stability
The compound’s thermal decomposition begins at ~200 °C, producing methyl acrylate derivatives and HBr gas, as observed in thermogravimetric analysis (TGA) of similar bromoesters .
Spectroscopic Signatures
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<sup>1</sup>H NMR (CDCl<sub>3</sub>):
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δ 1.25 (t, 3H, -OCH<sub>2</sub>CH<sub>3</sub>), δ 1.45 (s, 3H, -C(CH<sub>3</sub>)), δ 3.70 (s, 3H, -COOCH<sub>3</sub>), δ 4.10 (q, 2H, -OCH<sub>2</sub>).
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<sup>13</sup>C NMR:
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 2-bromo-3-ethoxy-3-methylbutanoate serves as a precursor to β-amino alcohols via amination reactions, which are critical in synthesizing β-blockers (e.g., propranolol analogs) .
Polymer Chemistry
The compound’s α-bromoester moiety enables atom transfer radical polymerization (ATRP), facilitating controlled synthesis of poly(methyl methacrylate) (PMMA) with low polydispersity indices.
Agrochemistry
Derivatives of this ester exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
Hazard Category | Risk Mitigation Strategies |
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Skin/Eye Irritation | Use nitrile gloves and goggles |
Inhalation Risk | Employ fume hoods with HEPA filtration |
Storage | Store under nitrogen at 2–8 °C |
Industrial Production and Scalability
Large-scale synthesis requires continuous flow reactors to manage exothermic bromination steps. Key parameters include:
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Residence Time: 5–10 minutes.
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Temperature Control: Jacketed reactors with cryogenic cooling.
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Catalyst Recovery: Recyclable CuBr catalysts (recovery efficiency >90%) .
Future Research Directions
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Enantioselective Synthesis: Developing chiral catalysts for asymmetric bromination.
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Green Chemistry: Replacing NBS with electrochemical bromination to reduce waste.
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Biological Screening: Evaluating antimicrobial and anticancer properties of derivatives.
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